1-Bromo-2,5-dimethoxy-4-nitrobenzene
Overview
Description
1-Bromo-2,5-dimethoxy-4-nitrobenzene is an organic compound with the molecular formula C8H8BrNO4. It is a yellow crystalline solid that is commonly used in various scientific research applications. The compound is characterized by the presence of bromine, methoxy, and nitro functional groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2,5-dimethoxy-4-nitrobenzene can be synthesized through the nitration of 1-bromo-2,5-dimethoxybenzene. The reaction involves the addition of nitric acid to a solution of 1-bromo-2,5-dimethoxybenzene in acetic acid. The mixture is stirred at room temperature for 30 minutes and then quenched with water to obtain the desired product .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2,5-dimethoxy-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride or catalytic hydrogenation.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium t-butoxide in dimethoxyethane at 110°C for 20 minutes.
Reduction: Sodium borohydride in the presence of copper(II) chloride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives.
Reduction: 1-Bromo-2,5-dimethoxy-4-aminobenzene.
Oxidation: 1-Bromo-2,5-dimethoxy-4-formylbenzene or 1-Bromo-2,5-dimethoxy-4-carboxybenzene.
Scientific Research Applications
1-Bromo-2,5-dimethoxy-4-nitrobenzene is widely used in scientific research due to its versatility. Some of its applications include:
Mechanism of Action
The mechanism of action of 1-Bromo-2,5-dimethoxy-4-nitrobenzene involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atom is replaced by other electrophiles. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological systems .
Comparison with Similar Compounds
1-Bromo-2,5-dimethoxy-4-nitrobenzene can be compared with other similar compounds, such as:
1-Bromo-4-nitrobenzene: Lacks the methoxy groups, making it less versatile in certain synthetic applications.
1-Bromo-2,4-dimethoxybenzene:
2-Bromo-4,5-dimethoxynitrobenzene: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct properties and wide range of applications.
Properties
IUPAC Name |
1-bromo-2,5-dimethoxy-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO4/c1-13-7-4-6(10(11)12)8(14-2)3-5(7)9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOPAVIIEJMHQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1[N+](=O)[O-])OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452259 | |
Record name | 1-Bromo-2,5-dimethoxy-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70452259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98545-68-7 | |
Record name | 1-Bromo-2,5-dimethoxy-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70452259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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